molecular formula C15H18N4O3 B6575873 1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea CAS No. 1172090-16-2

1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea

Cat. No.: B6575873
CAS No.: 1172090-16-2
M. Wt: 302.33 g/mol
InChI Key: AZMFUMVPBIUVOU-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea is a urea derivative featuring a substituted phenyl group (2-methoxy-5-methylphenyl) linked via a urea moiety to a dihydropyridazine ring system. While PubChem lists this compound (CID: unspecified due to access limitations in ), its structural attributes suggest relevance in kinase inhibition or enzyme modulation, given the prevalence of urea and pyridazine motifs in such contexts .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-5-6-13(22-2)12(10-11)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMFUMVPBIUVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

Compound Key Substituents Molecular Formula (inferred) Key Functional Groups Synthetic Method
Target compound 2-methoxy-5-methylphenyl, dihydropyridazine C₁₅H₁₈N₄O₃ Urea, pyridazinone, methoxy, methyl Multi-step (hypothetical)
6-Methylfuro[2,3-d]pyridazin-7(6H)-one (7a,b,c) Alkynyl, chloro, methyl C₈H₆ClNO₂ (example) Furan, pyridazinone, alkyne KOH-mediated cyclization
5-Methylfuro[2,3-d]pyridazin-4(5H)-one (9a,b,c) Alkynyl, chloro, methyl C₈H₆ClNO₂ (example) Furan, pyridazinone, alkyne KOH-mediated cyclization

Pharmacological and Physicochemical Properties

  • The dihydropyridazine ring may confer moderate solubility due to its polarity.
  • Furopyridazinones (7a,b,c, 9a,b,c): The fused furan system increases rigidity, which could enhance metabolic stability but reduce solubility. Alkynyl groups in these compounds might enable click chemistry for further derivatization .

Computational and Crystallographic Studies

highlights the use of WinGX and ORTEP for crystallographic analysis, which could resolve the target compound’s molecular geometry. For example:

  • The dihedral angle between the phenyl and pyridazine rings may influence conformational flexibility.
  • Hydrogen-bonding patterns (e.g., urea NH to pyridazine O) could stabilize the active conformation, a feature absent in furopyridazinones .

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